molecular formula C13H19NO2 B8345444 n-Butyl 3-(4-aminophenyl)-propionate

n-Butyl 3-(4-aminophenyl)-propionate

Cat. No.: B8345444
M. Wt: 221.29 g/mol
InChI Key: JKPYSBSIEZLMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyl 3-(4-aminophenyl)-propionate is an ester derivative of propionic acid, characterized by a 4-aminophenyl substituent at the third carbon of the propionate backbone and a butyl ester group.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

butyl 3-(4-aminophenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-5,7-8H,2-3,6,9-10,14H2,1H3

InChI Key

JKPYSBSIEZLMNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related esters, amides, and derivatives containing the 4-aminophenyl group or analogous pharmacophores.

Compound Name Key Structural Features Functional Group Biological/Physicochemical Notes Reference
n-Butyl 3-(4-aminophenyl)-propionate Butyl ester, 4-aminophenyl at C3 Ester Hypothesized increased lipophilicity due to butyl chain; potential bioactivity via 4-aminophenyl interactions.
Methyl 3-(4-aminophenyl)propanoate Methyl ester, 4-aminophenyl at C3 Ester Higher polarity than butyl analog; similarity score 0.88 to target compound.
Ethyl 4-(4-aminophenyl)propionate Ethyl ester, 4-aminophenyl at C4 Ester Used in ibuprofen synthesis; positional isomerism may alter binding affinity.
3-(4-Aminophenyl)prop-2-enoic acid Propenoic acid backbone, 4-aminophenyl at C3 Carboxylic acid Isolated from Tibetan medicine; unsaturated bond may enhance reactivity.
N-Butyl-3-phenylpropionamide Butyl amide, phenyl group at C3 Amide Reduced esterase susceptibility; distinct safety profile (skin/eye irritation risks).
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone backbone, 4-aminophenyl and methoxyphenyl Ketone 50% inhibition of PfFd-PfFNR interaction; amino group critical for electrostatic binding.

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